![molecular formula C8H5F5O2 B8064754 [2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8064754.png)
[2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol: is an organic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions . The reaction conditions often involve the use of photocatalysts such as Ru(bpy)32 (bpy = 2,2′-bipyridine) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced fluorination techniques and specialized equipment to handle the reactive fluorine-containing reagents safely .
Analyse Des Réactions Chimiques
Types of Reactions: [2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced stability and reactivity .
Biology: The compound’s fluorinated groups contribute to its potential use in biological studies, particularly in the design of fluorinated biomolecules and probes for imaging and diagnostic applications .
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .
Industry: Industrially, the compound is utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of [2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and stability, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
- 2,6-Difluorophenol
- 3-(Trifluoromethoxy)benzyl alcohol
- 2,6-Difluoro-3-methoxyphenylmethanol
Comparison: Compared to similar compounds, [2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol is unique due to the presence of both difluoro and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are advantageous in various applications .
Propriétés
IUPAC Name |
[2,6-difluoro-3-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMORNYGCKKMAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B8064698.png)
![2-[(dimethylamino)methyl]-3H-benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B8064708.png)
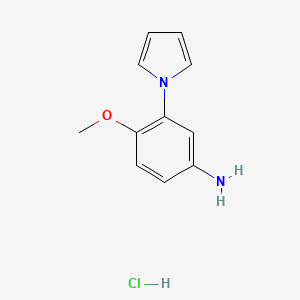
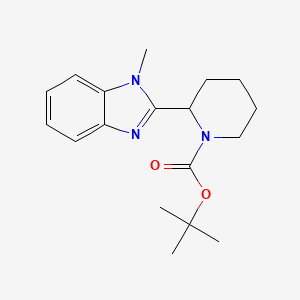

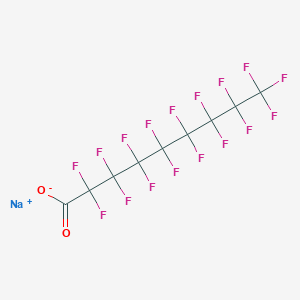
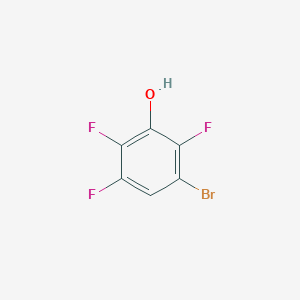

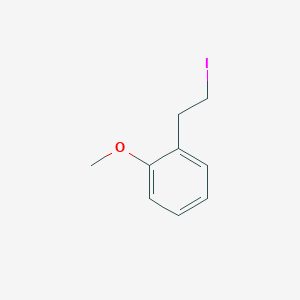
![1-Bromo-4-[3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8064774.png)

